molecular formula C8H6BrN3O2 B596042 Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1211519-98-0

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B596042
CAS No.: 1211519-98-0
M. Wt: 256.059
InChI Key: VCFVIMKCUIJCRI-UHFFFAOYSA-N
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Description

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,2-a]pyrimidine scaffold with high efficiency . Common reagents used in these reactions include bromine sources, carboxylate esters, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)6-4-12-3-5(9)2-10-8(12)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFVIMKCUIJCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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